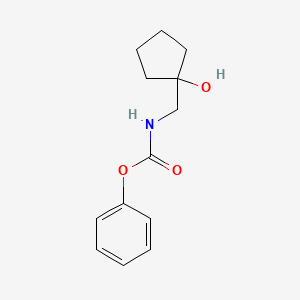

Phenyl ((1-hydroxycyclopentyl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl ((1-hydroxycyclopentyl)methyl)carbamate is an organic compound. It is a derivative of carbamic acid, which is a category of organic compounds with the general formula R2NC(O)OR . Carbamates are useful protecting groups for amines .

Synthesis Analysis

Carbamates can be synthesized by carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Chemical Reactions Analysis

Carbamates are involved in various chemical reactions. For instance, they can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .Scientific Research Applications

Characterization in Bacterial Lipopolysaccharides

Phenylisocyanate derivatives, such as Phenyl ((1-hydroxycyclopentyl)methyl)carbamate, have been utilized to quantitatively esterify free hydroxyl groups of 3-hydroxyalkanoic ester residues in lipid A moieties of lipopolysaccharide (LPS) isolated from Rhizobium trifolii. These ester derivatives are stable under conditions used for GC-MS analysis, aiding in the identification of specific hydroxy fatty acids linked through the 3-hydroxyl group in bacterial LPS, demonstrating their utility in bacterial component analysis (Hollingsworth & Dazzo, 1988).

Synthesis and Evaluation as Antineoplastic Agents

Phenyl ((1-hydroxycyclopentyl)methyl)carbamate derivatives have been synthesized and evaluated for their potential as antineoplastic agents. A study involving the synthesis of bis(hydroxymethyl)-substituted heterocycles and their conversion to bis(methylcarbamate) derivatives explored the antileukemic activity of these compounds, though none showed significant activity against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).

Monitoring of Herbicide Metabolism

The metabolism of Phenmedipham, a herbicide, produces metabolites including methyl-N-(3-hydroxyphenyl)-carbamate, indicating the role of carbamate derivatives in environmental and biological monitoring of herbicide use and its metabolic impacts. This underscores their importance in agricultural chemical research (Schettgen, Weiss, & Angerer, 2001).

Development of Synthetic Methods

Synthetic methodologies have been developed for creating 1,4-dihydropyridines bearing a carbamate moiety, showcasing the versatility of phenyl carbamate derivatives in organic synthesis. This highlights their use in creating complex organic molecules with potential pharmacological applications (Habibi, Zolfigol, & Safaee, 2013).

Catalytic Applications in Green Chemistry

The synthesis of methyl N-phenyl carbamate from aniline and methyl formate offers a green chemistry approach to creating valuable intermediates for the production of methylene diphenyl diisocyanate (MDI), showcasing the application of carbamate derivatives in sustainable chemical processes (Yalfani, Lolli, Müller, Wolf, & Mleczko, 2015).

Future Directions

Carbamates have wide applications in the chemical industry. They are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and can also be used as protecting groups for amine functionality . Future research could focus on developing more efficient and environmentally friendly methods for the synthesis of carbamates .

properties

IUPAC Name |

phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(17-11-6-2-1-3-7-11)14-10-13(16)8-4-5-9-13/h1-3,6-7,16H,4-5,8-10H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKPTBMMWOMUJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)OC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl ((1-hydroxycyclopentyl)methyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate](/img/structure/B2735998.png)

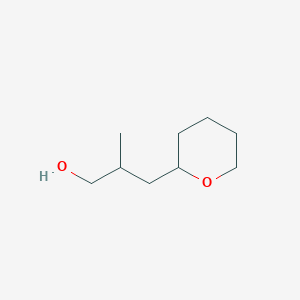

![[2-(Methoxymethyl)oxan-2-yl]methanol](/img/structure/B2735999.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2736001.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid](/img/structure/B2736003.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(9H-purin-6-yl)propanamide](/img/structure/B2736005.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2736007.png)

![N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide](/img/structure/B2736008.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2736011.png)